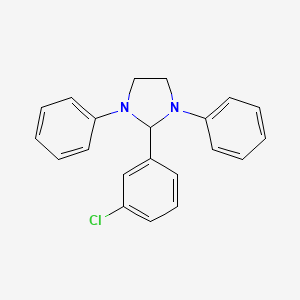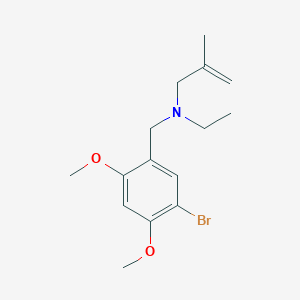![molecular formula C19H22ClN3OS B5028499 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride](/img/structure/B5028499.png)
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride, also known as MPTP, is a phenothiazine derivative that has been widely used in scientific research for its chemical and biological properties. MPTP is a yellow crystalline powder that is soluble in water and has a molecular weight of 365.9 g/mol. MPTP is a potent inhibitor of mitochondrial complex I and has been used to model Parkinson's disease in animals.
Mécanisme D'action
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to the production of reactive oxygen species and the degeneration of dopaminergic neurons.
Biochemical and physiological effects:
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, and bradykinesia. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride also leads to a decrease in dopamine levels in the striatum, a region of the brain involved in motor control. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has been shown to induce oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is a widely used tool in scientific research for modeling Parkinson's disease in animals. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced Parkinson's disease-like symptoms in animals closely resemble the symptoms observed in human patients. However, 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has some limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease in humans.
Orientations Futures
Future research on 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride should focus on developing new animal models of Parkinson's disease that more closely replicate the complex pathophysiology of the disease in humans. Additionally, new compounds and drugs should be tested for their neuroprotective effects in 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced animal models of Parkinson's disease. Finally, new therapeutic strategies should be developed for the treatment of Parkinson's disease based on the mechanisms of 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride-induced neurodegeneration.
Méthodes De Synthèse
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride can be synthesized by the reaction of 4-methylpiperazine with 10-chloro-10H-phenothiazine in the presence of a base such as sodium carbonate. The resulting product is then acetylated with acetic anhydride to yield 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride.
Applications De Recherche Scientifique
10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animals. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride is a potent inhibitor of mitochondrial complex I, which leads to the degeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. 10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazine hydrochloride has also been used to study the neuroprotective effects of various drugs and compounds in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenothiazin-10-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS.ClH/c1-20-10-12-21(13-11-20)14-19(23)22-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)22;/h2-9H,10-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCRAWNELHBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5028444.png)
![N-[3-(4-iodophenoxy)propyl]-1-butanamine](/img/structure/B5028449.png)
![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028458.png)
![4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)

![4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5028492.png)